

# repotrectinib molecular docking studies

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## Compound Focus: Repotrectinib

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## Molecular Docking & Dynamics Findings

A 2024 computational study directly compared **repotrectinib** with lorlatinib (3rd gen) and TPX-0131 (4th gen) against ALK F1174C/L/V mutations, which are acquired resistance mutations in NSCLC [1] [2].

The table below summarizes the key binding energy findings from the study:

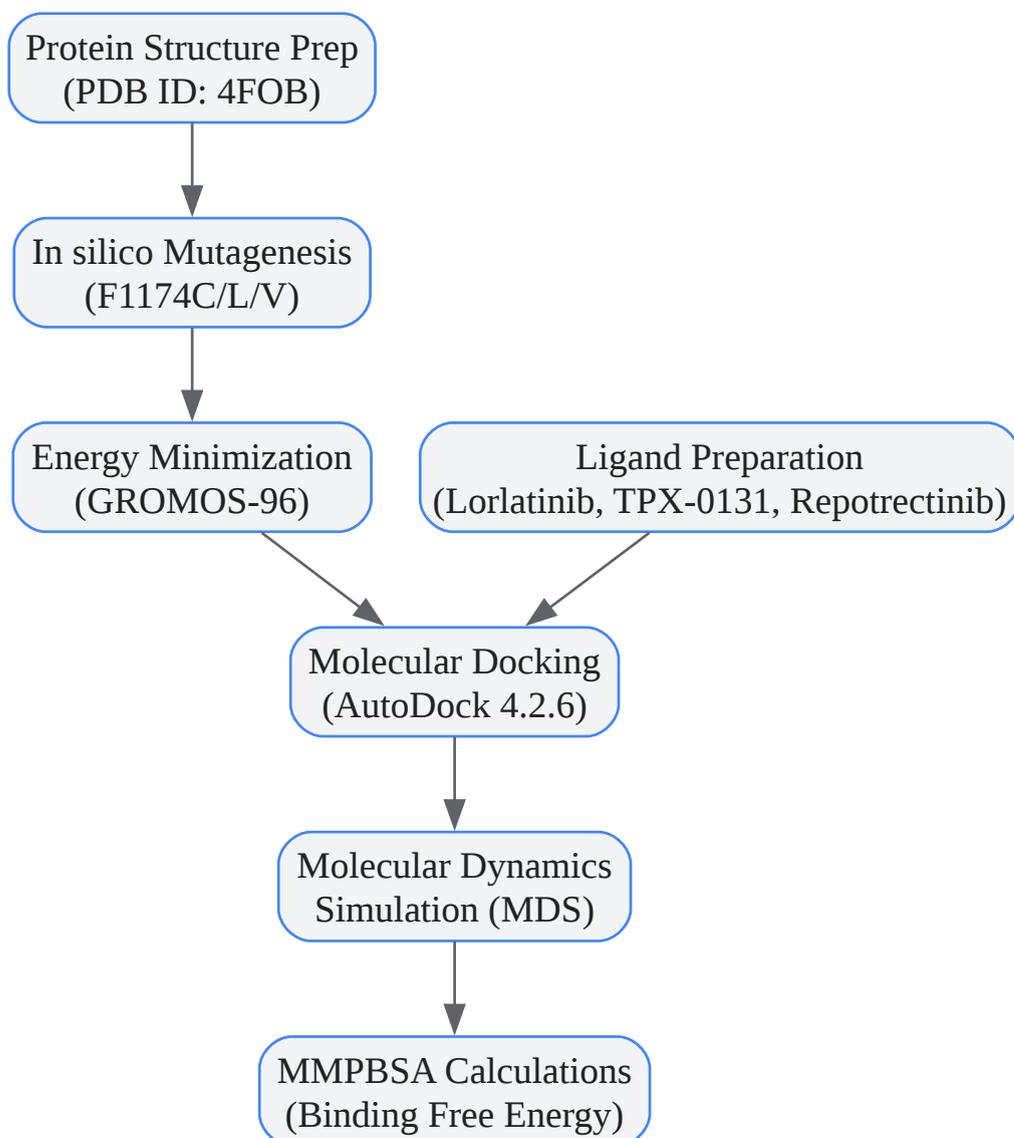
Mutation	Repotrectinib	TPX-0131	Lorlatinib
F1174C	Higher binding energy	Higher binding energy	Lower binding energy
F1174L	Higher binding energy	Higher binding energy	Lower binding energy
F1174V	<b>Greater binding energy</b>	Similar binding energy to lorlatinib	Similar binding energy to TPX-0131

Source: *Front. Mol. Biosci.* 10:1306046. doi: 10.3389/fmolb.2023.1306046 [1] [2]

The study concluded that the compact structure of **repotrectinib** allows it to fit effectively within the ATP-binding site, contributing to its superior binding profile against these resistant mutations [2].

## Detailed Experimental Protocol

The following diagram outlines the computational workflow used in the **repotrectinib** docking studies.



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#### *Computational Workflow for **Repotrectinib** Docking Studies [2]*

- **Protein Preparation:** The crystal structure of the ALK kinase domain (PDB ID: **4FOB**) was used. The native structure was prepared by removing water molecules and the original co-crystallized ligand. **In silico mutagenesis** was performed using Swiss PDB Viewer to generate the F1174C, F1174L, and F1174V mutant models, followed by energy minimization with the **GROMOS-96** force field [2].
- **Ligand Preparation:** The 3D structures of **repotrectinib**, lorlatinib, and TPX-0131 were obtained from **PubChem** in SDF format. They were subsequently prepared for docking by adding polar hydrogens, assigning Gasteiger charges, and defining rotatable bonds [2].

- **Molecular Docking:** Docking simulations were performed using **AutoDock 4.2.6**. A grid box was centered on the **ATP-binding site** to evaluate the binding interactions. The specific software used for visualization and analysis of docking poses was **PyMOL** and **Discovery Studio Visualizer** [1] [2].
- **Post-Docking Analysis:** To validate and refine the docking results, the researchers performed **Molecular Dynamics Simulations (MDS)** followed by **MMPBSA calculations** to compute the binding free energy, which provided the quantitative data for comparing the inhibitors [1] [2].

## Broader Context and Comparative Analysis

Beyond the specific ALK study, other research highlights **repotrectinib**'s broader profile as a potent TKI.

- **Target Spectrum:** **Repotrectinib** is a small-molecule inhibitor targeting **ROS1, TRK (TRKA, TRKB, TRKC), and ALK** tyrosine kinases. It is approved for treating adults with **ROS1-positive non-small cell lung cancer (NSCLC)** and has shown potent activity against both wild-type kinases and various resistance mutations [3] [4].
- **Comparison with Other Inhibitors:** In preclinical models of ROS1-positive NSCLC, **repotrectinib** demonstrated more potent tumor growth inhibition, including in the central nervous system, compared to crizotinib, ceritinib, and entrectinib. It also showed selective and potent activity against the challenging **ROS1 G2032R solvent-front mutation** [4]. Compared to other next-generation TRK inhibitors like selitrectinib, one study noted that a novel compound, zurletrectinib, exhibited even stronger binding affinity and brain penetration, providing context for the ongoing development in this drug class [5].

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